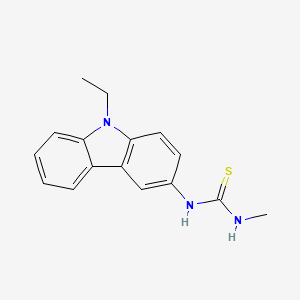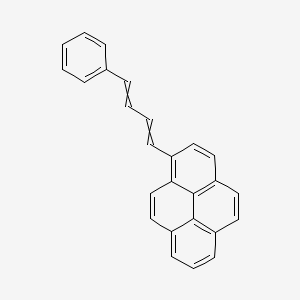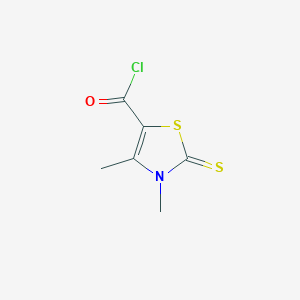
3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylthiazole with sulfur and chlorinating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbonyl chloride group under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Amides, esters, and other substituted products.
Applications De Recherche Scientifique
3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxamide
- 5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole
Uniqueness
3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group
Propriétés
Numéro CAS |
313514-02-2 |
|---|---|
Formule moléculaire |
C6H6ClNOS2 |
Poids moléculaire |
207.7 g/mol |
Nom IUPAC |
3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNOS2/c1-3-4(5(7)9)11-6(10)8(3)2/h1-2H3 |
Clé InChI |
OWIYDMZOLVOYTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=S)N1C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)

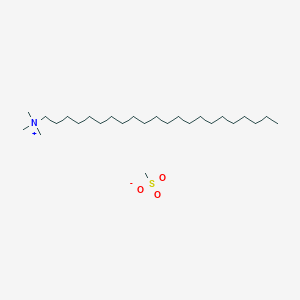
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
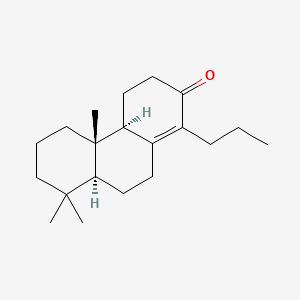
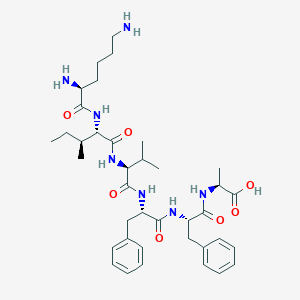
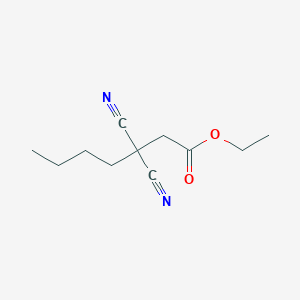
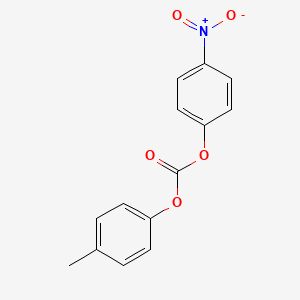
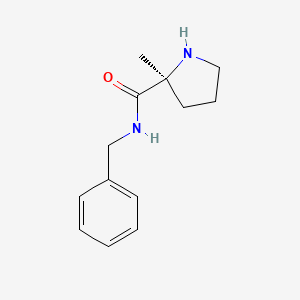

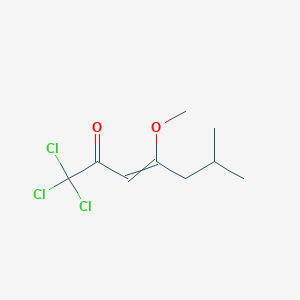
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
